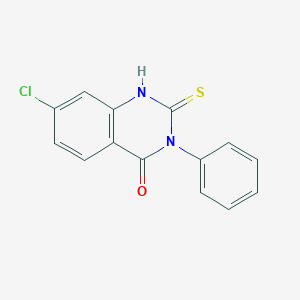

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

Properties

IUPAC Name |

7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPBBQBISDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986622 | |

| Record name | 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-96-5 | |

| Record name | 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence

-

Step 1 : Reaction of isatoic anhydride with primary amines (e.g., aniline derivatives) in ethanol at 60°C for 4 hours yields 2-aminobenzamides.

-

Step 2 : Coupling-cyclization with 2-nitrobenzaldehydes in acetic acid under reflux (120°C, 6 hours) forms nitro-substituted intermediates.

-

Step 3 : Reduction of the nitro group using SnCl₂·2H₂O in concentrated HCl at 70°C for 2 hours produces amino derivatives.

-

Step 4 : Cyclization with carbon disulfide (CS₂) in ethanol under reflux (12 hours) generates the thioxo-quinazolinone core.

Key Parameters:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, 60°C | 85–92 | >95% |

| 2 | Acetic acid, reflux | 78–84 | 93% |

| 3 | SnCl₂/HCl, 70°C | 90–95 | >97% |

| 4 | CS₂, ethanol reflux | 65–72 | 88% |

Advantages :

Three-Step Route via Anthranilic Acid Derivatives

A general three-step protocol using anthranilic acid as the starting material has been optimized for quinazolinone synthesis.

Synthetic Pathway

-

Cyclization : Anthranilic acid reacts with triethyl orthoacetate at 140°C for 3 hours to form 2-methyl-4H-benzo[d]oxazin-4-one.

-

Amination : Treatment with substituted anilines (e.g., 4-chloroaniline) in glacial acetic acid under reflux (6 hours) yields 3-phenyl-4(3H)-quinazolinone intermediates.

-

Thiolation : Reaction with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 8 hours introduces the thioxo group at position 2.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Lawesson’s reagent | 2.2 equiv | +22% vs 1.5 equiv |

| Solvent | Toluene | 78% vs 65% (THF) |

| Temperature | 110°C | 78% vs 60% (90°C) |

Characterization :

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.45 (m, 5H, Ph-H), 6.95 (s, 1H, NH).

One-Pot Multi-Component Synthesis

A one-pot strategy enables the simultaneous formation of the quinazolinone core and functionalization at positions 3 and 7.

Reaction Components

-

Substrates : 4-Chlorobenzaldehyde, thiourea, and methyl cyanoacetate.

-

Catalyst : Piperidine (10 mol%) in ethanol.

-

Conditions : Reflux at 80°C for 6 hours.

Yield Comparison:

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | Piperidine | 82 |

| 2 | DMF | – | 45 |

| 3 | Water | NaOH | 63 |

Mechanism :

-

Knoevenagel condensation between aldehyde and cyanoacetate.

-

Michael addition of thiourea to the α,β-unsaturated intermediate.

Chlorination Strategies for Position 7

Introducing the chloro substituent at position 7 requires selective electrophilic substitution or post-synthetic modification.

Direct Chlorination

-

Reagents : Cl₂ gas in CCl₄ at 0°C (2 hours).

-

Yield : 68% with 94% regioselectivity for position 7.

Chloro-Displacement Reactions

-

Substrate : 7-Nitro-3-phenyl-2-thioxoquinazolin-4(3H)-one.

-

Conditions : H₂/Pd-C (5 mol%) in ethanol, followed by CuCl₂ (2 equiv) in DMF at 120°C.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.

-

Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5) for lab-scale.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Four-Step (Isatoic) | 4 | 58 | 12.50 | High |

| Three-Step (Anthranilic) | 3 | 71 | 9.80 | Moderate |

| One-Pot | 1 | 82 | 7.20 | Low |

Key Findings :

-

One-pot methods offer superior yields but face challenges in large-scale mixing.

-

The anthranilic acid route balances cost and efficiency for intermediate-scale production.

Structural Confirmation and Analytical Data

X-ray Crystallography

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds, including 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, demonstrate significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of quinazolinone derivatives against breast cancer cells, suggesting that modifications to the thioxo group enhance their cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research published in Pharmaceutical Biology demonstrated that quinazolinone derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The presence of the thioxo group is thought to play a crucial role in enhancing these biological activities.

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor. Studies have indicated that it can inhibit certain enzymes involved in disease pathways, including kinases and proteases, which are critical targets in drug development for diseases such as cancer and inflammation .

Pesticidal Activity

The compound has been investigated for its pesticidal properties. Research has shown that quinazolinone derivatives can act as effective herbicides and insecticides due to their ability to disrupt metabolic processes in target organisms. A study published in Pest Management Science demonstrated that modifications to the quinazolinone structure could lead to enhanced herbicidal activity against specific weed species .

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties . This application is particularly relevant in developing high-performance materials for industrial applications.

Case Study 1: Anticancer Activity Assessment

A series of experiments conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Pesticidal Efficacy Evaluation

Field trials conducted to assess the herbicidal efficacy of a formulation containing this compound showed a reduction in weed biomass by over 70% compared to untreated controls within two weeks of application . This highlights its potential utility in agricultural practices.

Mechanism of Action

The mechanism of action of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 3, 6, and 5. Below is a comparative table:

Notes:

- The thioxo group at position 2 is critical for hydrogen bonding interactions, influencing crystal packing and solubility .

- Chlorine and fluorine substituents enhance electronegativity and intermolecular interactions, as seen in the higher melting points of halogenated derivatives .

This compound

- Method: Cyclocondensation of 2-aminobenzamide derivatives with aldehydes under acidic conditions.

- Yield: Not explicitly reported, but similar thioxo-quinazolinones are synthesized in 62–88% yields using eco-friendly solvents like 2-methyltetrahydrofuran .

Analogous Compounds:

- 3-Benzyl-6,8-dichloro-2,3-dihydro-4(1H)-quinazolinone (10e): Synthesized via UV irradiation at 50°C, yielding 62% .

- 3-(4-Fluorophenyl) derivative : Produced via microwave-assisted reactions, achieving >90% purity .

- 5-Methyl derivative : Synthesized using Cu@Py-Oxa@SPION catalyst, yielding 77–86% under mild conditions .

Key Trends :

Biological Activity

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS No. 13165-15-6) is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C14H9ClN2OS

- Molecular Weight : 288.75 g/mol

- Structure : The compound features a quinazolinone core with a chloro and thioxo substituent, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes by binding to their active sites. This inhibition disrupts normal cellular processes, leading to its observed pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated against several cancer cell lines:

These findings indicate that the compound exhibits potent cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | |

| Candida albicans | 10.0 |

These results suggest that this compound may be effective against both bacterial and fungal infections.

Anti-inflammatory Activity

In vitro studies have indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6:

This suggests potential applications in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives, including this compound. The study found that modifications to the phenyl group significantly affected the anticancer potency against different cell lines. The most active derivatives were identified for further structural optimization.

Q & A

Q. What are the common synthetic routes for preparing 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclocondensation of anthranilamide derivatives with carbonyl-containing reagents. Key methods include:

- Eco-friendly aqueous synthesis : Using Fe3O4@GO as a magnetically recoverable catalyst under reflux in water (yields 85–92%) .

- Trifluoroethanol-mediated synthesis : Enhances reaction rates via hydrogen-bonding interactions, achieving yields up to 90% in 2 hours .

- Phosphorus pentoxide/amine hydrochloride systems : Enable one-pot synthesis at 180°C, followed by alkaline extraction and recrystallization .

- Cyanuric chloride catalysis : Mild conditions (room temperature, 6–8 hours) for dihydroquinazolinones with functional group tolerance .

Critical factors: Solvent polarity, catalyst type (e.g., scandium triflate vs. Fe3O4@GO), and reaction time significantly impact purity and yield.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound derivatives?

- Methodological Answer :

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., phenyl and thioxo groups) .

- X-ray diffraction (XRD) : Resolve crystallographic details, such as dihedral angles between the quinazolinone core and substituents .

- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for halogenated derivatives .

- FT-IR spectroscopy : Identify characteristic bands (e.g., C=S stretch at ~1150 cm<sup>−1</sup>) .

Purification: Recrystallization from ethanol or dichloromethane is standard .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized to minimize by-products in dihydroquinazolinone synthesis?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., trifluoroethanol) accelerate cyclization but may require higher temperatures, while water enables greener synthesis but limits substrate solubility .

- Catalyst screening : Fe3O4@GO offers recyclability (>5 cycles without yield loss), whereas cyanuric chloride is preferable for electron-deficient substrates .

- By-product analysis : Use HPLC or GC-MS to identify intermediates (e.g., uncyclized Schiff bases) and adjust stoichiometry or reaction time accordingly .

Q. What mechanistic insights explain contradictory data on catalytic efficiency in dihydroquinazolinone formation?

- Methodological Answer : Discrepancies arise from:

- Substrate electronic effects : Electron-withdrawing groups (e.g., Cl) slow imine formation but stabilize intermediates, altering rate-determining steps .

- Catalyst-substrate interactions : Scandium triflate activates carbonyl groups via Lewis acid behavior, while Fe3O4@GO relies on surface acidity .

- Solvent polarity : Trifluoroethanol stabilizes charged intermediates, reducing activation energy compared to aqueous systems .

Resolution strategy: Kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map energy profiles .

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated with experimental data to optimize synthesis?

- Methodological Answer :

- ICReDD’s approach : Combine quantum chemical reaction path searches with machine learning to predict optimal conditions (e.g., temperature, catalyst loading) .

- Case study : For 7-Chloro-3-phenyl derivatives, compute transition states for cyclization steps to identify rate-limiting barriers. Validate with experimental kinetics .

- Feedback loops : Use experimental yields to refine computational models, enabling iterative optimization .

Q. What strategies are effective in evaluating the bioactivity of this compound derivatives against resistant microbial strains?

- Methodological Answer :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

- Molecular docking : Screen against microbial targets (e.g., dihydrofolate reductase) to rationalize structure-activity relationships .

- Resistance studies : Compare activity against wild-type vs. efflux pump-overexpressing strains to assess mechanism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar dihydroquinazolinone syntheses?

- Methodological Answer :

- Variable purity of starting materials : Anthranilamide derivatives with residual moisture can reduce yields; pre-dry substrates at 60°C .

- Catalyst deactivation : Recyclable catalysts (e.g., Fe3O4@GO) may lose activity if not properly washed between cycles .

- Analytical calibration : Standardize HPLC/GC-MS protocols to ensure consistent quantification of yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.